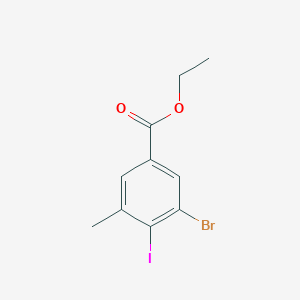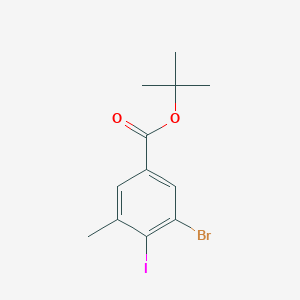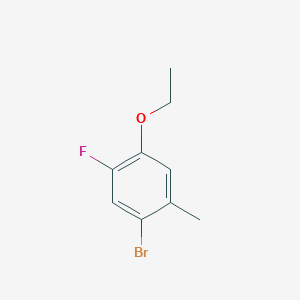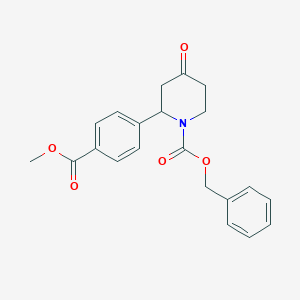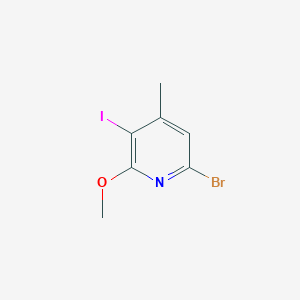
6-Bromo-3-iodo-2-methoxy-4-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-3-iodo-2-methoxy-4-methylpyridine is a heterocyclic organic compound with the molecular formula C7H7BrINO It is characterized by the presence of bromine, iodine, methoxy, and methyl substituents on a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-iodo-2-methoxy-4-methylpyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes:
Bromination: Introduction of a bromine atom to the pyridine ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Iodination: Subsequent iodination of the brominated pyridine using iodine or an iodine source like potassium iodide in the presence of an oxidizing agent.
Methoxylation: Introduction of the methoxy group using methanol and a suitable catalyst.
Methylation: Addition of a methyl group using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
化学反応の分析
Types of Reactions
6-Bromo-3-iodo-2-methoxy-4-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide.
Electrophilic Substitution: Bromine, iodine, N-bromosuccinimide.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups to the pyridine ring.
科学的研究の応用
6-Bromo-3-iodo-2-methoxy-4-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific properties, such as liquid crystals and polymers.
作用機序
The mechanism of action of 6-Bromo-3-iodo-2-methoxy-4-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and iodine atoms can enhance its binding affinity to certain targets, making it a valuable compound in drug discovery.
類似化合物との比較
Similar Compounds
6-Bromo-2-methoxy-4-methylpyridine: Lacks the iodine substituent, which may affect its reactivity and applications.
3-Iodo-2-methoxy-4-methylpyridine: Lacks the bromine substituent, leading to different chemical properties.
2-Methoxy-4-methylpyridine: Lacks both bromine and iodine substituents, resulting in significantly different reactivity and applications.
Uniqueness
6-Bromo-3-iodo-2-methoxy-4-methylpyridine is unique due to the presence of both bromine and iodine substituents, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications.
特性
IUPAC Name |
6-bromo-3-iodo-2-methoxy-4-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrINO/c1-4-3-5(8)10-7(11-2)6(4)9/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZCSZZNFUYZAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1I)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

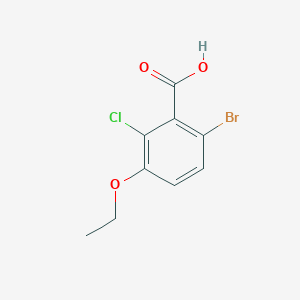
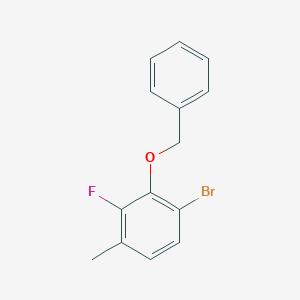

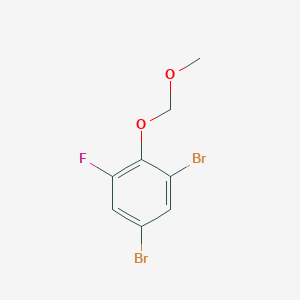

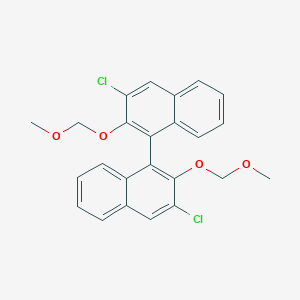
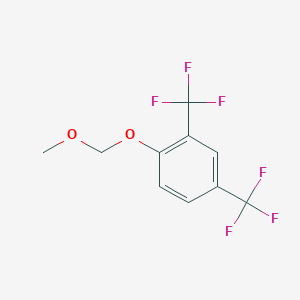
![N-Isopropyl-2-oxaspiro[3.3]heptan-6-amine](/img/structure/B6294703.png)
